Cas no 5677-29-2 (5,7-Dimethylpyrazolo[5,4-a]pyrimidine-3-carboxylic acid)

5,7-Dimethylpyrazolo[5,4-a]pyrimidine-3-carboxylic acid structure
5677-29-2 structure
Product Name:5,7-Dimethylpyrazolo[5,4-a]pyrimidine-3-carboxylic acid
CAS No:5677-29-2
MF:C9H9N3O2
MW:191.186661481857
CID:2196387
PubChem ID:744038
Update Time:2025-04-21

5,7-Dimethylpyrazolo[5,4-a]pyrimidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5,7-Dimethylpyrazolo[5,4-a]pyrimidine-3-carboxylic acid
    • 5,7-dimethylpyrazolo(1,5-a)pyrimidine-3-carboxylic acid
    • SCHEMBL1422926
    • UWWGTDIBDPROEH-UHFFFAOYSA-N
    • DS-18630
    • AKOS000271343
    • CS-0033141
    • EN300-29377
    • 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
    • Cambridge id 5677292
    • CHEMBL1607079
    • SMR000275286
    • 90349-23-8
    • DTXSID00972218
    • ALBB-009892
    • HMS2739B14
    • 675-291-6
    • 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylicAcid
    • DTXCID701399699
    • Z111781340
    • 5 pound not7-Dimethylpyrazolo[1 pound not5-a]pyrimidine-3-carboxylic Acid
    • STK299957
    • MFCD01051014
    • MLS000715307
    • BCP31043
    • SY026836
    • 5677-29-2
    • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 5,7-dimethyl-
    • VU0028274-3
    • AG-690/11571625
    • 5,7-dimethylpyrazolo [1,5-a]pyrimidine-3-carboxylic acid
    • 5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
    • F3250-0637
    • Inchi: 1S/C9H9N3O2/c1-5-3-6(2)12-8(11-5)7(4-10-12)9(13)14/h3-4H,1-2H3,(H,13,14)
    • InChI Key: UWWGTDIBDPROEH-UHFFFAOYSA-N
    • SMILES: OC(C1C=NN2C(C)=CC(C)=NC2=1)=O

Computed Properties

  • Exact Mass: 191.069476538Da
  • Monoisotopic Mass: 191.069476538Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 67.5Ų
Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk